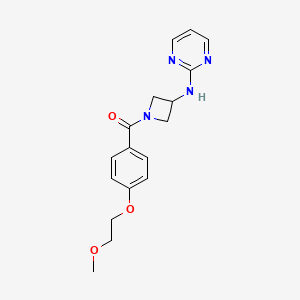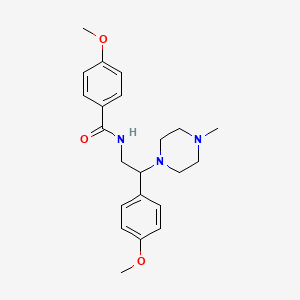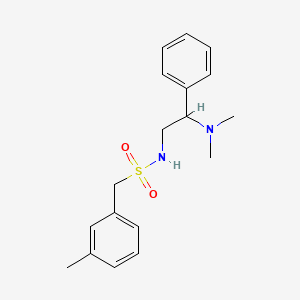
2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-Methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves complex reactions and methodologies. For example, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds has been achieved through one-step reactions from methyl anthranilate with various reagents in specific conditions (Chau, Saegusa, & Iwakura, 1982). Another method involves the reaction of aniline, benzylamine, alcohols, and CCl4 catalyzed by FeCl3·6H2O to synthesize 2-phenylquinoline derivatives (Khusnutdinov, Bayguzina, Aminov, & Dzhemilev, 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by detailed spectroscopic analyses, including NMR, IR spectroscopy, and mass spectrometry, which help in determining their conformational features and structural characteristics. For instance, the single crystal X-ray study of specific derivatives provides insights into their molecular geometry and conformation (Zablotskaya et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving 2-Methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide derivatives are diverse. For example, Pummerer-type cyclization has been used to synthesize related tetrahydroisoquinoline compounds, showing the influence of boron trifluoride diethyl etherate on cyclization efficiency (Saitoh et al., 2001). These reactions are essential for modifying the compound's structure to explore different chemical properties and potential applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. These properties are often determined through experimental studies focusing on the compound's physicochemical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to undergo specific reactions, are vital for applications in materials science, pharmaceuticals, and other areas. Studies have explored the synthesis and evaluation of tetrahydroisoquinolinyl benzamides as ligands for sigma receptors, highlighting their potent and selective activities (Xu, Lever, & Lever, 2007).
Aplicaciones Científicas De Investigación
Mass Spectrometry and Fragmentation of Derivatives
Research by Harvey (2000) explored the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus with various compounds, including derivatives similar to the chemical structure . This study highlights the application of such derivatives in enhancing the mass spectrometry analysis of carbohydrates, providing valuable insights for analytical and biochemical research (Harvey, 2000).
Synthesis and Biological Activity
A study by Chau et al. (1982) on the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides showcases the chemical versatility and potential biological applications of compounds with a similar core structure. This research contributes to the development of new chemical entities with potential therapeutic uses (Chau, Saegusa, & Iwakura, 1982).
Sigma-2 Receptor Probes
Xu et al. (2005) focused on the development of novel sigma-2 receptor probes, indicating the role of benzamide analogues in the study of sigma receptors. This research is significant for the development of diagnostic tools and therapeutic agents targeting sigma receptors in various neurological and oncological disorders (Xu et al., 2005).
Hybrid Structures for Tumor Diagnosis
Research on arylamides hybrids of high-affinity sigma-2 receptor ligands by Abate et al. (2011) demonstrates the application of such compounds in tumor diagnosis, highlighting their potential as leads for the development of PET radiotracers. This study underscores the importance of these compounds in advancing diagnostic methods for cancer (Abate et al., 2011).
Dopamine Agonist Properties
Jacob et al. (1981) investigated the dopamine agonist properties of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, illustrating the therapeutic potential of compounds with a similar backbone in treating neurological disorders (Jacob et al., 1981).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-14-24-15-6-8-19-16-18(10-11-21(19)24)12-13-23-22(25)20-9-5-4-7-17(20)2/h4-5,7,9-11,16H,3,6,8,12-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDIMAURRILNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2480187.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2480189.png)


![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide](/img/structure/B2480193.png)


![[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B2480198.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2480199.png)
![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)
![7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2480205.png)

